![molecular formula C13H17N3O2 B1292982 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine CAS No. 1119450-65-5](/img/structure/B1292982.png)
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine
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Overview
Description
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is a chemical compound that features a benzoxazole ring fused to a morpholine ring, connected via an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with formic acid or its derivatives.
Morpholine Ring Formation: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent.
Coupling Reaction: The benzoxazole and morpholine rings are then coupled using a suitable linker, such as an ethanamine chain, under specific reaction conditions involving catalysts and solvents
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Substitution: The ethanamine chain can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: N-oxides of the morpholine ring.
Reduction Products: Dihydrobenzoxazole derivatives.
Substitution Products: Various substituted ethanamine derivatives.
Scientific Research Applications
2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
2-[4-(1,3-Benzoxazol-2-yl)piperidin-2-yl]ethanamine: Similar structure but with a piperidine ring instead of morpholine.
2-[4-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]ethanamine: Contains a pyrrolidine ring instead of morpholine.
Uniqueness: 2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-6-5-10-9-16(7-8-17-10)13-15-11-3-1-2-4-12(11)18-13/h1-4,10H,5-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYIUSRKWKCAHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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